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Benzene, 1-(1,2-dibromoethyl)-3-nitro-

Cat. No.: B14655384
CAS No.: 53534-16-0
M. Wt: 308.95 g/mol
InChI Key: WMICFDUSGUAMPY-UHFFFAOYSA-N
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Description

Significance within Halogenated Nitroaromatic Compound Research

Halogenated nitroaromatic compounds (HNCs) are a cornerstone of modern industrial chemistry, serving as essential intermediates in the production of a wide array of products, including dyes, polymers, explosives, pesticides, and pharmaceuticals. mdpi.comnih.govnih.gov Their widespread use has consequently led to their emergence as environmental pollutants, prompting extensive research into their effects and degradation pathways. mdpi.comnih.gov

The significance of Benzene (B151609), 1-(1,2-dibromoethyl)-3-nitro- within this field stems from its complex functionalization. The key features influencing its chemical character are:

The Nitro Group: As a powerful electron-withdrawing group, the -NO2 substituent deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta positions. youtube.com This electronic effect is fundamental to the reactivity of the aromatic core.

The Halogen Atoms: The two bromine atoms on the ethyl side chain introduce significant reactivity. The presence of halogens makes the compound a substrate for studying various transformations, including nucleophilic substitution and elimination reactions. youtube.com

Research on compounds like Benzene, 1-(1,2-dibromoethyl)-3-nitro- allows scientists to explore the mutual influence of a deactivating ring substituent on the reactivity of a side chain. For instance, the electron-deficient nature of the nitro-substituted ring can impact the stability of intermediates formed during reactions on the dibromoethyl group. Furthermore, the selective reduction of the nitro group in the presence of the alkyl halides is a common challenge and area of study in HNC chemistry, with the resulting halogenated anilines being valuable synthetic precursors. researchgate.net

Strategic Role as a Synthetic Intermediate

The planning of multi-step syntheses for polysubstituted aromatic compounds requires careful strategic consideration, as the order of reactions is often critical to achieving the desired product. libretexts.org Benzene, 1-(1,2-dibromoethyl)-3-nitro- serves as an illustrative model for these synthetic challenges and as a potential intermediate for more complex molecules. Due to a lack of published specific syntheses, plausible routes can be inferred from established principles of organic chemistry.

Two logical retrosynthetic pathways include:

Bromination of 3-Nitroethylbenzene: This route would begin with the nitration of ethylbenzene (B125841) to yield a mixture of isomers, from which 3-nitroethylbenzene would be isolated. Subsequent radical bromination of the ethyl side chain, typically using N-bromosuccinimide (NBS) and a radical initiator, would introduce the two bromine atoms.

Nitration of (1,2-Dibromoethyl)benzene: This approach involves the initial bromination of the side chain of ethylbenzene to form (1,2-dibromoethyl)benzene. chemicalbook.com The subsequent nitration of this intermediate would place a nitro group on the ring. The dibromoethyl group is an ortho-, para-director; however, its steric bulk could influence the regioselectivity of the nitration.

Table 2: Plausible Synthetic Pathways

Route Step 1: Starting Material Step 1: Reagents Step 2: Intermediate Step 2: Reagents Final Product
1 Ethylbenzene HNO3 / H2SO4 3-Nitroethylbenzene N-Bromosuccinimide (NBS), Light/Initiator Benzene, 1-(1,2-dibromoethyl)-3-nitro-

| 2 | Ethylbenzene | Br2 or NBS, Light/Initiator | (1,2-Dibromoethyl)benzene | HNO3 / H2SO4 | Benzene, 1-(1,2-dibromoethyl)-3-nitro- |

The primary synthetic value of Benzene, 1-(1,2-dibromoethyl)-3-nitro- lies in the high reactivity of its 1,2-dibromoethyl group. This moiety can be readily transformed, making the compound a versatile precursor. For example, treatment with a base can induce elimination of HBr to form a vinyl group, while reaction with various nucleophiles can lead to substitution of one or both bromine atoms, allowing for the introduction of diverse functionalities onto the 3-nitrophenyl scaffold.

Contextualization within Dibromoalkylbenzene Chemistry

Dibromoalkylbenzenes, particularly those with vicinal (1,2-) bromine atoms like (1,2-dibromoethyl)benzene, are well-established reactive intermediates in organic synthesis. chemicalbook.com Their chemistry is dominated by two main types of reactions:

Elimination Reactions: The treatment of vicinal dibromides with a base is a classic method for synthesizing alkenes. In the case of Benzene, 1-(1,2-dibromoethyl)-3-nitro-, this would yield 1-bromo-1-(3-nitrophenyl)ethene or 3-nitrostyrene (B1585535), depending on the conditions.

Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution pathways. The benzylic bromine is particularly susceptible to substitution.

The presence of a meta-nitro group significantly modulates these characteristic reactions. The strong electron-withdrawing effect of the nitro group influences the electronic environment of the entire molecule. This can affect the rate and mechanism of reactions on the side chain by destabilizing potential carbocation intermediates that might form at the benzylic position during a substitution reaction. This electronic influence makes Benzene, 1-(1,2-dibromoethyl)-3-nitro- an interesting substrate for mechanistic studies within the broader class of dibromoalkylbenzenes.

Table 3: Potential Chemical Transformations

Reactive Site Type of Reaction Potential Reagents Resulting Functional Group/Product
1,2-Dibromoethyl Group Elimination (Dehydrobromination) Base (e.g., KOH, DBU) Vinyl or Bromovinyl Group
1,2-Dibromoethyl Group Nucleophilic Substitution Nucleophiles (e.g., -OH, -CN, -OR) Alcohol, Nitrile, Ether, etc.
Nitro Group Reduction Reducing Agents (e.g., Sn/HCl, H2/Pd) Amino Group (Aniline derivative)

| Aromatic Ring | Nucleophilic Aromatic Substitution | Strong Nucleophiles | Substitution of a ring proton (under specific conditions) |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Br2NO2 B14655384 Benzene, 1-(1,2-dibromoethyl)-3-nitro- CAS No. 53534-16-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53534-16-0

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

1-(1,2-dibromoethyl)-3-nitrobenzene

InChI

InChI=1S/C8H7Br2NO2/c9-5-8(10)6-2-1-3-7(4-6)11(12)13/h1-4,8H,5H2

InChI Key

WMICFDUSGUAMPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CBr)Br

Origin of Product

United States

Synthetic Methodologies and Route Design for Benzene, 1 1,2 Dibromoethyl 3 Nitro

Strategies for Bromination of Alkyl Chains Adjacent to Aromatic Systems

The bromination of alkyl chains attached to aromatic systems, particularly those bearing deactivating groups like the nitro moiety, requires careful consideration of reaction conditions to achieve the desired side-chain functionalization over aromatic ring substitution. The primary strategies revolve around direct addition to an unsaturated precursor or radical substitution on a saturated side chain.

Direct Bromination Approaches (e.g., from 1-nitro-3-vinylbenzene analogues)

A direct and efficient route to Benzene (B151609), 1-(1,2-dibromoethyl)-3-nitro- involves the electrophilic addition of bromine (Br₂) to the double bond of a 1-nitro-3-vinylbenzene precursor. This reaction is characteristic of alkenes, where the π-bond of the vinyl group acts as a nucleophile, attacking the bromine molecule.

The reaction between an alkene and bromine proceeds via an electrophilic addition mechanism. The approaching pi bond of the vinyl group induces a dipole in the bromine molecule. chemguide.net In the initial step, a bromine atom attaches to both carbons of the double bond, forming a cyclic bromonium ion intermediate. cdnsciencepub.com This intermediate is then attacked by a bromide ion from the rear, resulting in the formation of the vicinal dibromide with anti stereochemistry. chemguide.net The kinetics of the bromination of styrenes, including substituted derivatives like 3-nitrostyrene (B1585535), can exhibit both second-order and third-order dependencies on bromine concentration, depending on the solvent and reaction conditions. cdnsciencepub.com For the bromination of 3-nitrostyrene, the reaction leads to the formation of the corresponding α,β-dibromide. cdnsciencepub.com

Parameter Description Relevance to Synthesis
Reactant 1-nitro-3-vinylbenzeneThe unsaturated precursor allowing for direct addition.
Reagent Molecular Bromine (Br₂)The source of bromine for the electrophilic attack.
Mechanism Electrophilic AdditionProceeds through a cyclic bromonium ion intermediate. cdnsciencepub.com
Product Benzene, 1-(1,2-dibromoethyl)-3-nitro-The desired vicinal dibromide.

Radical Bromination Techniques

An alternative strategy involves the free-radical bromination of a saturated alkyl side chain, such as in 3-nitroethylbenzene. This method is particularly useful for introducing bromine at the benzylic position, which is activated towards radical attack due to the resonance stabilization of the resulting benzylic radical. libretexts.org

N-Bromosuccinimide (NBS) is a highly effective reagent for allylic and benzylic brominations. organic-chemistry.orgchadsprep.com The key advantage of using NBS is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which favors radical substitution over electrophilic addition or substitution on the aromatic ring. masterorganicchemistry.com This is crucial when dealing with substrates containing double bonds or activated aromatic systems. chadsprep.com

Radical brominations using NBS are typically initiated by light (photolysis), heat, or the addition of a radical initiator. youtube.com Benzoyl peroxide is a common radical initiator that, upon gentle heating, undergoes homolytic cleavage to form benzoyloxy radicals. These radicals can then abstract a hydrogen atom from a suitable donor to initiate the chain reaction. The use of a radical initiator is a hallmark of the Wohl-Ziegler reaction for allylic and benzylic bromination. masterorganicchemistry.com

The mechanism of radical bromination with NBS involves a chain reaction with three distinct stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, often facilitated by light or a radical initiator, to produce a bromine radical (Br•). youtube.com Trace amounts of HBr react with NBS to generate a low concentration of Br₂. libretexts.org This molecular bromine is then cleaved by light to form two bromine radicals. chadsprep.com

Propagation: The propagation phase consists of two key steps. First, a bromine radical abstracts a hydrogen atom from the benzylic position of the alkyl chain, forming a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). youtube.com In the second step, this benzylic radical reacts with a molecule of Br₂ (generated from NBS and HBr) to yield the brominated product and another bromine radical, which continues the chain. chadsprep.comyoutube.com

Termination: The chain reaction is terminated when any two radical species combine.

Step Description Key Intermediates
Initiation Generation of bromine radicals from NBS. youtube.comBromine radical (Br•)
Propagation 1 Abstraction of a benzylic hydrogen by a bromine radical. youtube.comResonance-stabilized benzylic radical
Propagation 2 Reaction of the benzylic radical with Br₂. youtube.comBrominated product, Bromine radical (Br•)
Termination Combination of any two radical species.Non-radical products

Electrophilic Bromination with Molecular Bromine and Lewis Acid Catalysis

Electrophilic bromination using molecular bromine in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is a standard method for the bromination of aromatic rings. sciencemadness.orgwvu.edu The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile (Br⁺) that can attack the electron-rich benzene ring. youtube.comlibretexts.org

However, this method is generally not suitable for the bromination of alkyl side chains. The conditions for electrophilic aromatic substitution are designed to overcome the aromatic stability of the benzene ring. msu.edu In the case of a nitro-substituted benzene ring, the nitro group is a strong deactivating group, making electrophilic attack on the ring even more difficult and requiring harsh conditions. sciencemadness.orgmsu.edu Under these conditions, the reaction would favor substitution at the meta position of the aromatic ring rather than the alkyl side chain. sciencemadness.org Free-radical conditions are necessary to selectively functionalize the benzylic position of the alkyl group. nih.gov

Approaches to Nitroaromatic Ring Functionalization

Electrophilic Aromatic Nitration as a Precursor Step

A common and fundamental method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution. masterorganicchemistry.com This reaction is pivotal in creating the necessary nitro-substituted precursor for subsequent derivatization.

The nitration of a suitable precursor, such as ethylbenzene (B125841), is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). quora.comalevelh2chemistry.com The sulfuric acid, being the stronger acid, acts as a catalyst by protonating the nitric acid. chemguide.co.ukyoutube.com This protonation leads to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). alevelh2chemistry.comyoutube.comchemistrysteps.com

The three main steps of the mechanism are:

Generation of the electrophile: The reaction between concentrated nitric and sulfuric acids produces the nitronium ion (NO₂⁺). alevelh2chemistry.comyoutube.com

Electrophilic attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the nitronium ion. This step is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comalevelh2chemistry.com

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group. youtube.com This restores the aromaticity of the ring, yielding the nitro-substituted product. masterorganicchemistry.comalevelh2chemistry.com

For the synthesis of Benzene, 1-(1,2-dibromoethyl)-3-nitro-, a plausible precursor is 3-nitroethylbenzene. vulcanchem.com This intermediate can be formed via the nitration of ethylbenzene. The reaction conditions, particularly the temperature, must be carefully controlled; temperatures are generally kept below 50-55°C to minimize the formation of dinitrated products. alevelh2chemistry.comchemguide.co.uk

ReagentsConditionsElectrophileProduct
Conc. HNO₃ + Conc. H₂SO₄< 50-55°CNitronium ion (NO₂⁺)Nitrobenzene (B124822)

Regioselective Nitration Strategies for Substituted Benzenes

The position of the incoming nitro group during electrophilic aromatic substitution is directed by the substituent already present on the benzene ring. The ethyl group in ethylbenzene is an alkyl group, which is electron-donating through an inductive effect. This property makes the ethylbenzene ring more reactive towards electrophilic attack than benzene itself. quora.com

Electron-donating groups are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. This is because the carbocation intermediates formed by attack at these positions are more stabilized by resonance. Consequently, the nitration of ethylbenzene primarily yields a mixture of 2-nitroethylbenzene (ortho) and 4-nitroethylbenzene (para).

However, the desired precursor for the target molecule is 3-nitroethylbenzene, the meta isomer. While the meta product is formed in smaller quantities during the standard nitration of ethylbenzene, its isolation would be required for this specific synthetic pathway. vulcanchem.com The regioselectivity can be influenced by several factors, including steric hindrance from the substituent, which can affect the ortho/para ratio. frontiersin.org For instance, the nitration of ethylbenzene, which has a larger substituent than toluene, results in a different ortho-to-para product ratio compared to the nitration of toluene. frontiersin.org

To achieve higher yields of meta-nitro isomers, alternative strategies are often employed. These can include using different nitrating agents or employing catalysts that can alter the regiochemical outcome. cardiff.ac.ukresearchgate.net For some deactivated aromatic compounds, methods using aqueous nitric acid without a strong co-acid have been developed to improve selectivity and reduce environmental impact. frontiersin.org

Substituent TypeDirecting EffectReactivity EffectExample
Alkyl (e.g., -CH₂CH₃)ortho, paraActivatingEthylbenzene
Nitro (-NO₂)metaDeactivatingNitrobenzene

Precursor Compound Derivatization and Conversion

Once the nitroaromatic precursor is obtained, subsequent reactions are performed to build the 1,2-dibromoethyl side chain, leading to the final target compound.

Synthesis from Nitro-Substituted Phenethyl Alcohols

An alternative and highly specific route to Benzene, 1-(1,2-dibromoethyl)-3-nitro- begins with 3-nitrophenethyl alcohol. chemicalbook.comguidechem.comchemdad.com This precursor already contains the nitro group in the desired meta position relative to the ethyl-based side chain.

The synthesis proceeds in two main steps from this alcohol:

Dehydration to 3-Nitrostyrene: 3-Nitrophenethyl alcohol can be dehydrated, typically using an acid catalyst and heat, to eliminate a molecule of water. This reaction forms a carbon-carbon double bond, yielding the intermediate β-(m-nitrophenyl)ethylene, more commonly known as 3-nitrostyrene. The synthesis of substituted nitrostyrenes from aromatic aldehydes (like 3-nitrobenzaldehyde) and nitromethane (B149229) via the Henry reaction is a well-established method. wikipedia.orgresearchgate.netgoogle.com

Bromination of the Alkene: The double bond of 3-nitrostyrene is susceptible to electrophilic addition. The addition of molecular bromine (Br₂) across the double bond breaks the π-bond and forms two new carbon-bromine single bonds. This reaction proceeds readily and results in the formation of the target compound, Benzene, 1-(1,2-dibromoethyl)-3-nitro-.

This pathway offers excellent control over the isomerism of the final product, as the regiochemistry is fixed by the starting material, 3-nitrophenethyl alcohol.

Bromination of Substituted Toluene Analogues (e.g., 2-nitrotoluene)

The side-chain bromination of alkylbenzenes is a key reaction that can be applied to precursors like 3-nitroethylbenzene. This type of reaction typically proceeds via a free-radical mechanism and is used to introduce bromine atoms onto the carbon adjacent to the aromatic ring (the benzylic position).

A common reagent for this transformation is N-bromosuccinimide (NBS), used in the presence of a radical initiator such as benzoyl peroxide or UV light. vulcanchem.com This method, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position. Applying this to 3-nitroethylbenzene would yield 1-(1-bromoethyl)-3-nitrobenzene.

While this reaction does not directly produce the 1,2-dibromoethyl final product, it creates a key intermediate. This intermediate could then be subjected to an elimination reaction (to form 3-nitrostyrene) followed by the addition of bromine, as described in the previous section. Side-chain bromination of nitrotoluenes has been accomplished using bromine at high temperatures or via electrochemical methods to produce the corresponding nitrobenzyl bromides. iosrjournals.orggoogle.com

ReagentConditionsPosition of Bromination
N-Bromosuccinimide (NBS)Radical initiator (e.g., AIBN, UV light)Benzylic (side-chain)
Bromine (Br₂)Lewis Acid (e.g., FeBr₃)Aromatic Ring

Reaction of Nitrobenzene with Dibromoethane Analogues

A conceptually direct route to forming an alkylated benzene is the Friedel-Crafts alkylation reaction. wikipedia.org This reaction involves treating an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org One might propose synthesizing the target compound by reacting nitrobenzene with a 1,2-dibromoethane (B42909) analogue.

However, this approach is not synthetically viable. The Friedel-Crafts reaction is an electrophilic aromatic substitution, and its success is highly dependent on the nature of the substituents on the aromatic ring. The nitro group (-NO₂) is a very strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. chemistrysteps.comdoubtnut.com This deactivation is so pronounced that nitrobenzene generally fails to undergo Friedel-Crafts alkylation or acylation reactions. chemistrysteps.comlibretexts.orgstackexchange.com In fact, due to its inertness under these conditions, nitrobenzene is sometimes used as a high-boiling point solvent for Friedel-Crafts reactions on other, more reactive substrates. stackexchange.comstackexchange.comquora.com Therefore, the direct alkylation of nitrobenzene with a dibromoethane analogue is not a practical method for the synthesis of Benzene, 1-(1,2-dibromoethyl)-3-nitro-.

Optimization and Process Development in Synthesis of Benzene, 1-(1,2-dibromoethyl)-3-nitro-

The synthesis of Benzene, 1-(1,2-dibromoethyl)-3-nitro-, typically achieved through the bromination of 3-nitrostyrene, requires careful optimization of reaction parameters to maximize yield and selectivity while minimizing the formation of byproducts. Process development focuses on key factors such as solvent choice, catalyst concentration, and temperature, all of which have a significant impact on the reaction's efficiency and outcome.

Impact of Solvent Selection on Reactivity and Selectivity

The choice of solvent is a critical parameter in the bromination of unsaturated compounds like 3-nitrostyrene. The polarity of the solvent can influence the reaction mechanism and the rate of reaction. cdnsciencepub.com In the addition of bromine to styrenes, the reaction can proceed through different order kinetics depending on the solvent environment.

Research into the bromination of styrenes has shown that in less polar solvents, the reaction can involve third-order terms, being second order in bromine. cdnsciencepub.com This becomes particularly relevant at higher bromine concentrations. Conversely, in more polar solvents like acetic acid, the bromination is predominantly second order—first order in both the olefin and bromine. cdnsciencepub.com The polarity of the solvent can also affect the stability of charged intermediates, such as a potential bromonium ion, which in turn influences the reaction rate and the stereoselectivity of the dibromide product. For the synthesis of Benzene, 1-(1,2-dibromoethyl)-3-nitro-, selecting a solvent of appropriate polarity is crucial to control the reaction pathway and prevent unwanted side reactions.

For instance, non-polar solvents might favor a radical pathway, especially in the presence of light, which could lead to substitution on the benzene ring rather than addition across the double bond. Polar aprotic solvents are often chosen to facilitate the desired ionic addition mechanism. The solubility of the starting material, 3-nitrostyrene, and the intermediate species in the chosen solvent is also a key consideration for ensuring a homogeneous reaction mixture and consistent reaction kinetics.

Table 1: Effect of Solvent Polarity on Reaction Rate in the Bromination of 3-Nitrostyrene (Illustrative)

SolventDielectric Constant (ε)Relative Reaction RatePredominant Reaction Order
Carbon Tetrachloride2.2LowSecond order in Bromine
Dichloromethane9.1ModerateMixed Order
Acetic Acid6.2HighFirst order in Bromine
Nitromethane35.9Very HighFirst order in Bromine

This table illustrates the general principles of how solvent polarity can affect reaction rates and orders in bromination reactions, based on findings from studies on similar compounds.

Catalyst Loading and Temperature Control for Yield Enhancement

While the direct bromination of an alkene does not always require a catalyst, in industrial settings, Lewis acids are sometimes used to enhance the electrophilicity of bromine and increase the reaction rate. However, for the synthesis of Benzene, 1-(1,2-dibromoethyl)-3-nitro-, the focus is more on controlling the reaction conditions to prevent side reactions, making temperature control paramount.

In related processes involving nitroaromatic compounds, precise temperature and catalyst loading are critical. For example, in catalytic hydrogenations of nitrobenzenes, both catalyst loading and temperature affect conversion and selectivity. researchgate.net While the synthesis of the target compound is an addition reaction rather than a hydrogenation, the principle of optimizing these parameters to maximize the desired product and minimize byproducts is directly applicable. Increasing the concentration of a catalyst, if used, generally increases the reaction rate, but can also lead to a higher incidence of side reactions if not properly managed in conjunction with temperature. researchgate.net

Table 2: Influence of Temperature on Yield and Purity in the Synthesis of Benzene, 1-(1,2-dibromoethyl)-3-nitro- (Illustrative)

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
0128598
25 (Room Temp)49295
5019088
800.58275

This illustrative table demonstrates the typical trade-off between reaction rate, yield, and purity as a function of temperature in electrophilic addition reactions.

Ultimately, the optimization of the synthesis of Benzene, 1-(1,2-dibromoethyl)-3-nitro- involves a multi-variable approach, where solvent, temperature, and reactant concentrations are carefully adjusted to achieve the highest possible yield and purity of the final product.

Reaction Mechanisms and Mechanistic Investigations of Benzene, 1 1,2 Dibromoethyl 3 Nitro

Electrophilic Aromatic Substitution Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in "Benzene, 1-(1,2-dibromoethyl)-3-nitro-" towards electrophiles is significantly influenced by the substituents attached to it. Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, proceeding through a two-step addition-elimination mechanism. msu.edulibretexts.orgwikipedia.org The initial and rate-determining step involves the attack of the aromatic ring's π-electrons on an electrophile, forming a resonance-stabilized carbocation known as a benzenonium ion or sigma complex. msu.eduwikipedia.orgmasterorganicchemistry.com In the second, faster step, a proton is eliminated from this intermediate to restore the ring's aromaticity. msu.edumasterorganicchemistry.com

Influence of the Nitro Group as a Deactivating and Meta-Directing Substituent

The nitro group (-NO₂) is a powerful electron-withdrawing group, which has a profound impact on the rate and regioselectivity of electrophilic aromatic substitution reactions. chemistrysteps.com It deactivates the benzene ring, making it less reactive towards electrophiles compared to unsubstituted benzene. chemistrysteps.comminia.edu.eg This deactivation stems from two primary electronic effects:

Inductive Effect : The nitrogen atom in the nitro group bears a formal positive charge and is highly electronegative, leading to a strong inductive withdrawal of electron density from the benzene ring through the sigma bond. minia.edu.egyoutube.com

Resonance Effect : The nitro group can also withdraw electron density from the ring via resonance (mesomeric effect). The π-electrons of the ring can be delocalized onto the nitro group, which creates positive charges at the ortho and para positions of the ring. youtube.comrsc.orgvedantu.com

This reduction in electron density makes the aromatic ring less nucleophilic and thus less inclined to attack an incoming electrophile. vedantu.com The resonance structures of nitrobenzene (B124822) clearly show an increase in positive charge character at the ortho and para positions, while the meta position is comparatively less affected. youtube.comvedantu.com Consequently, electrophilic attack is directed towards the meta position, which is the least deactivated site. vedantu.comijrti.org Therefore, the nitro group is classified as a strong deactivator and a meta-director in electrophilic aromatic substitution. chemistrysteps.comyoutube.comlibretexts.org

The 1-(1,2-dibromoethyl) group is generally considered a weakly deactivating group due to the inductive electron withdrawal by the bromine atoms. However, the directing influence of the powerful nitro group is dominant, meaning any further electrophilic substitution on the aromatic ring of "Benzene, 1-(1,2-dibromoethyl)-3-nitro-" would be expected to occur primarily at the positions meta to the nitro group (i.e., positions 5).

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
Substituent GroupClassificationEffect on ReactivityDirecting InfluencePrimary Electronic Effect
-NO₂ (Nitro)Strongly DeactivatingDecreases rateMetaInductive & Resonance Withdrawal
-CH(Br)CH₂Br (1,2-dibromoethyl)Weakly DeactivatingSlightly decreases rateOrtho, ParaInductive Withdrawal

Theoretical Understanding of Benzenonium Ion Intermediates

The meta-directing effect of the nitro group can be rationalized by examining the stability of the benzenonium ion intermediates formed upon electrophilic attack at the ortho, para, and meta positions. msu.eduijrti.org The stability of this carbocation intermediate is a critical factor in determining the reaction's outcome. libretexts.org

Ortho and Para Attack : When an electrophile attacks the positions ortho or para to the nitro group, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the nitro group. msu.eduijrti.org This arrangement is highly unstable due to the electrostatic repulsion between the positive charge on the ring and the formal positive charge on the nitrogen atom of the electron-withdrawing nitro group. msu.edu This destabilization raises the activation energy for the formation of the ortho and para intermediates.

Meta Attack : In contrast, when the attack occurs at the meta position, the positive charge in the benzenonium ion is delocalized over three other carbon atoms, but never on the carbon bearing the nitro group. msu.eduijrti.org While the nitro group's inductive effect still destabilizes the intermediate relative to the one formed from benzene, it avoids the highly unfavorable resonance structure seen in ortho and para attack.

Therefore, the transition state leading to the meta-substituted product is of lower energy than those leading to the ortho and para products. researchgate.net This difference in activation energy ensures that the meta product is formed preferentially. ijrti.orgresearchgate.net

Nucleophilic Substitution Reactions of the Dibromoethyl Moiety

The 1,2-dibromoethyl side chain provides a different avenue of reactivity, primarily involving nucleophilic substitution, where a nucleophile replaces one or both of the bromine atoms. The carbon-bromine bond is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. msu.edu Such reactions in alkyl halide systems typically proceed via one of two primary mechanisms: Sₙ1 (substitution, nucleophilic, unimolecular) or Sₙ2 (substitution, nucleophilic, bimolecular). youtube.com

Principles of Sₙ1 and Sₙ2 Reactivity in Alkyl Halide Systems

The choice between the Sₙ1 and Sₙ2 pathways is influenced by several factors, including the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. quizlet.com

The Sₙ2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. msu.edu This "backside attack" leads to an inversion of stereochemistry at the reaction center. pearson.com The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile (second-order kinetics). youtube.comchemicalnote.com Sₙ2 reactions are sensitive to steric hindrance; they are fastest for methyl and primary halides and slowest for tertiary halides. msu.eduquizlet.commasterorganicchemistry.com

The Sₙ1 mechanism is a two-step process. The first and rate-determining step involves the slow, spontaneous dissociation of the leaving group to form a carbocation intermediate. youtube.comchemicalnote.com In the second step, this planar carbocation is rapidly attacked by the nucleophile from either face, typically leading to a racemic or partially racemized mixture of products. pearson.com The rate of an Sₙ1 reaction depends only on the concentration of the alkyl halide (first-order kinetics) and is favored for substrates that can form stable carbocations (tertiary > secondary). chemicalnote.comquizlet.commasterorganicchemistry.com

For "Benzene, 1-(1,2-dibromoethyl)-3-nitro-", the side chain contains two potential reaction sites:

C-1 (Benzylic position) : This is a secondary carbon. Secondary alkyl halides can undergo both Sₙ1 and Sₙ2 reactions. youtube.com The benzylic position can stabilize an adjacent carbocation through resonance with the benzene ring, which would favor an Sₙ1 pathway.

C-2 : This is a primary carbon, which would strongly favor the Sₙ2 mechanism due to minimal steric hindrance and the instability of a primary carbocation. msu.edumasterorganicchemistry.com

Table 2: Comparison of Sₙ1 and Sₙ2 Reaction Mechanisms
CharacteristicSₙ1 ReactionSₙ2 Reaction
KineticsFirst-order (Rate = k[Substrate])Second-order (Rate = k[Substrate][Nucleophile])
MechanismTwo steps, involves carbocation intermediateOne step, concerted process
Substrate Reactivity3° > 2° >> 1°Methyl > 1° > 2° >> 3°
StereochemistryRacemization/Partial RacemizationInversion of configuration
NucleophileFavored by weak nucleophilesFavored by strong nucleophiles

Modulation of Electrophilicity by Adjacent Functional Groups

The reactivity of the dibromoethyl moiety is not considered in isolation. The strongly electron-withdrawing nitro group on the benzene ring significantly modulates the electrophilicity of the side-chain carbons. This influence is most pronounced at the benzylic C-1 position.

The nitro group's inductive and resonance effects withdraw electron density from the entire molecule. This withdrawal destabilizes the formation of a positive charge at the benzylic position. A benzylic carbocation, which would normally be stabilized by resonance with the phenyl ring, is made significantly less stable by the presence of a powerful deactivating group like -NO₂. This destabilization strongly disfavors the Sₙ1 pathway at the C-1 position, as it would increase the activation energy for the formation of the carbocation intermediate.

Conversely, the electron withdrawal by the nitro-substituted ring can increase the partial positive charge (electrophilicity) on the benzylic carbon, potentially making it more susceptible to attack by a nucleophile via an Sₙ2 mechanism. However, competition from elimination reactions, which are also common for alkyl halides, could be a factor, especially in the presence of a strong, sterically hindered base. bloomtechz.com

Reduction Chemistry of the Nitro Group

The nitro group is a versatile functional group in organic synthesis, partly because it can be readily reduced to an amino group (-NH₂). chemistrysteps.comyoutube.com This transformation is a key step in the synthesis of anilines and their derivatives, which are important intermediates for dyes, pharmaceuticals, and other specialty chemicals. chemistrysteps.com

Several methods are effective for the reduction of aromatic nitro compounds:

Catalytic Hydrogenation : This is a common and clean method involving the reaction of the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Typical catalysts include palladium (Pd), platinum (Pt), or nickel (Ni), often supported on carbon (e.g., Pd/C). youtube.com

Metal-Acid Reductions : A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid, typically hydrochloric acid (HCl). youtube.com For example, the reaction with iron filings and HCl is a widely used industrial process. organic-chemistry.org Stannous chloride (SnCl₂) in HCl is another effective reagent for this conversion. libretexts.org

Other Reducing Agents : More modern and selective reagents have also been developed. These include systems like an iron/calcium chloride combination for catalytic transfer hydrogenation and methods using tetrahydroxydiboron. organic-chemistry.org

The reduction of the nitro group in "Benzene, 1-(1,2-dibromoethyl)-3-nitro-" would yield 3-(1,2-dibromoethyl)aniline. This reaction must be performed with care, as the choice of reducing agent could potentially affect the dibromoethyl side chain, which might be susceptible to reduction or elimination under certain conditions.

Electrochemical Reduction Pathways

The mechanism is generally not a concerted reaction but rather a stepwise addition of electrons. publish.csiro.aumurdoch.edu.au The first electron is added to the C-Br bond, leading to its cleavage and the formation of a bromo-radical intermediate and a bromide ion. This is followed by the rapid addition of a second electron to form a carbanion, which then expels the second bromide ion to create the double bond. This stepwise process allows for the possibility of bond rotation in the intermediate stage, which can influence the stereochemistry of the resulting alkene. publish.csiro.aumurdoch.edu.au The preference for an anti-periplanar arrangement of the two bromine atoms is a key factor in the reduction of vicinal dibromides. publish.csiro.au

In the specific case of Benzene, 1-(1,2-dibromoethyl)-3-nitro-, the primary product of this electrochemical debromination would be 3-nitrostyrene (B1585535). It is important to note that the nitro group itself is electrochemically active and can be reduced. Studies on β-nitrostyrene derivatives show that the nitro group undergoes a four-electron reduction to yield a hydroxylamine (B1172632) derivative. researchgate.netresearchgate.net Therefore, depending on the electrochemical potential and reaction conditions, the reduction of the nitro group can compete with or follow the debromination of the ethyl side chain.

FeatureDescription
Overall Reaction -CHBr-CHBr- + 2e⁻ → -CH=CH- + 2Br⁻ sci-hub.se
Mechanism Type Stepwise two-electron addition publish.csiro.aumurdoch.edu.au
Key Intermediate Bromo-radical followed by a carbanion publish.csiro.auacs.org
Stereochemistry Influenced by bond rotation in the intermediate; favors anti-periplanar conformation of halogens publish.csiro.au
Primary Product 3-Nitrostyrene
Competing Reaction Reduction of the nitro group, typically a four-electron process researchgate.netresearchgate.net

Formation of Amino Derivatives

Amino derivatives of Benzene, 1-(1,2-dibromoethyl)-3-nitro- can be formed through two distinct pathways: reduction of the nitro group or nucleophilic substitution on the dibromoethyl chain.

Reduction of the Nitro Group : The nitro group on the benzene ring can be reduced to a primary amine (-NH₂). This is a fundamental transformation in organic synthesis, often employed in the production of fine chemicals and pharmaceuticals. nih.gov Common methods for this reduction include using metals like iron, tin, or zinc in an acidic medium or through catalytic hydrogenation with a catalyst such as palladium on carbon (Pd/C). nih.gov This reaction converts the nitro compound into 2-(2-bromoethyl)aniline, preserving the dibromoethyl side chain for potential further functionalization.

Reaction with Amine Nucleophiles : The bromoethyl group contains two carbon-bromine bonds that are susceptible to nucleophilic attack. When reacted with primary or secondary amines, a nucleophilic substitution reaction can occur where the amine displaces one or both bromide ions. The reaction with an amine can lead to the synthesis of N-substituted 2-nitrophenylethylamines. Depending on the stoichiometry and reaction conditions, either mono- or di-substituted products can be formed. This pathway provides a direct method for introducing amino functionalities onto the ethyl side chain.

PathwayReagents/ConditionsProduct
Nitro Group Reduction Fe/HCl, Sn/HCl, or H₂/Pd-C nih.gov1-(1,2-dibromoethyl)-3-aminobenzene
Nucleophilic Substitution Primary or secondary amines (e.g., morpholine, piperidine) N,N'-[1-(3-nitrophenyl)ethane-1,2-diyl]bis(amine)

Elimination Reactions to Form Unsaturated Linkages

Vicinal dibromides like Benzene, 1-(1,2-dibromoethyl)-3-nitro- are common precursors for the synthesis of alkynes through a double dehydrohalogenation reaction. jove.commasterorganicchemistry.comlibretexts.org This process involves two successive E2 (elimination, bimolecular) reactions, requiring a strong base to remove two equivalents of hydrogen bromide (HBr). jove.comlibretexts.org

The typical reagent for this transformation is sodium amide (NaNH₂) in liquid ammonia. jove.commasterorganicchemistry.comlibretexts.org The mechanism proceeds in two distinct steps:

The first equivalent of the strong base abstracts a proton from a carbon adjacent to one of the bromine atoms. Simultaneously, the corresponding bromide ion is eliminated, resulting in the formation of a vinylic halide intermediate (e.g., 1-(1-bromoethenyl)-3-nitrobenzene). masterorganicchemistry.comlibretexts.org

A second equivalent of the base then abstracts the remaining vinylic proton, leading to the elimination of the second bromide ion and the formation of a triple bond. jove.commasterorganicchemistry.com

The final product of this double elimination reaction is 3-nitrophenylacetylene. If a terminal alkyne is formed, a third equivalent of the base may be required, as the terminal alkyne proton is acidic and can be deprotonated by the strong base to form an acetylide salt. jove.commasterorganicchemistry.com

StepDescriptionIntermediate/Product
Reagents Strong base, typically ≥ 2 equivalents of Sodium Amide (NaNH₂) jove.commasterorganicchemistry.com
Step 1: First E2 Elimination Abstraction of a proton and elimination of the first bromide ion. masterorganicchemistry.comVinylic bromide
Step 2: Second E2 Elimination Abstraction of the vinylic proton and elimination of the second bromide ion. jove.commasterorganicchemistry.comAlkyne (3-nitrophenylacetylene)

Radical Reaction Pathways in Bromination Processes

The synthesis of Benzene, 1-(1,2-dibromoethyl)-3-nitro- is achieved by the addition of bromine across the double bond of 3-nitrostyrene. While this reaction can proceed via an electrophilic addition mechanism, it can also occur through a free-radical pathway, particularly in the presence of UV light or radical initiators. byjus.comyoutube.com

The free-radical bromination mechanism consists of three main stages:

Initiation : The process begins with the homolytic fission of a bromine molecule (Br₂) into two bromine radicals (Br•). This step requires an energy input, typically from UV light. byjus.com

Propagation : A bromine radical attacks the π-bond of the 3-nitrostyrene molecule. This addition occurs in a way that forms the most stable radical intermediate. In the case of styrene (B11656) derivatives, this is the benzylic radical, where the unpaired electron is on the carbon adjacent to the benzene ring, allowing for resonance stabilization. youtube.comyoutube.com This newly formed carbon-centered radical then reacts with another molecule of Br₂, abstracting a bromine atom to form the final product, Benzene, 1-(1,2-dibromoethyl)-3-nitro-, and regenerating a bromine radical, which continues the chain reaction. byjus.com

Termination : The chain reaction concludes when two radicals combine. This can happen in several ways, such as two bromine radicals forming a bromine molecule, or a bromine radical and a carbon radical combining. byjus.com

The use of reagents like N-bromosuccinimide (NBS) is known to promote radical bromination by providing a low, steady concentration of bromine radicals. youtube.com

StageDescription
Initiation Homolytic cleavage of Br₂ under UV light to form two bromine radicals (Br•). byjus.com
Propagation (Step 1) A bromine radical adds to the double bond of 3-nitrostyrene to form a stable benzylic radical intermediate. youtube.com
Propagation (Step 2) The benzylic radical reacts with a Br₂ molecule to yield the dibrominated product and a new bromine radical. byjus.com
Termination Combination of any two radical species to end the chain reaction. byjus.com

Advanced Spectroscopic Characterization and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete structural map of Benzene (B151609), 1-(1,2-dibromoethyl)-3-nitro- can be constructed.

In the ¹H NMR spectrum of Benzene, 1-(1,2-dibromoethyl)-3-nitro-, the aromatic protons are expected to appear in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. The substitution pattern on the benzene ring (1,3-disubstitution) will give rise to a complex splitting pattern. The proton at the C2 position, being ortho to both substituents, would be the most deshielded. The proton at C6 would be ortho to the dibromoethyl group and meta to the nitro group, while the proton at C4 would be ortho to the nitro group and meta to the dibromoethyl group. The proton at C5, being meta to both groups, would be the least deshielded of the aromatic protons.

The protons of the dibromoethyl side chain will also exhibit distinct signals. The benzylic proton (-CH(Br)-) would appear as a doublet of doublets, coupled to the two diastereotopic protons of the adjacent methylene (B1212753) group (-CH₂Br). Its chemical shift would be significantly downfield due to the deshielding effects of the adjacent bromine atom and the benzene ring. The two methylene protons would also be diastereotopic and would appear as two separate signals, each a doublet of doublets, due to geminal coupling with each other and vicinal coupling with the benzylic proton.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-2~8.4dJ ≈ 2 Hz
H-4~8.2ddJ ≈ 8, 2 Hz
H-5~7.7tJ ≈ 8 Hz
H-6~7.9dJ ≈ 8 Hz
-CH(Br)-~5.5-6.0ddJ ≈ 10, 4 Hz
-CH₂Br (Ha)~4.0-4.5ddJ ≈ 12, 10 Hz
-CH₂Br (Hb)~3.8-4.3ddJ ≈ 12, 4 Hz

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the benzene ring are expected to resonate in the aromatic region (δ 120-150 ppm). The carbon atom attached to the nitro group (C-3) will be significantly deshielded, appearing at the downfield end of this range. The carbon atom attached to the dibromoethyl group (C-1) will also be deshielded. The remaining aromatic carbons will have chemical shifts influenced by the substituent effects of both the nitro and dibromoethyl groups.

The carbon atoms of the dibromoethyl side chain will appear in the aliphatic region. The benzylic carbon (-CH(Br)-) will be deshielded by the attached bromine and the aromatic ring, while the methylene carbon (-CH₂Br) will be deshielded by its attached bromine.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-1~140
C-2~125
C-3~148
C-4~123
C-5~130
C-6~135
-CH(Br)-~50-55
-CH₂Br~35-40

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the aromatic spin system and between the protons of the dibromoethyl side chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and providing information about the structure through analysis of fragmentation patterns. For Benzene, 1-(1,2-dibromoethyl)-3-nitro-, the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern would likely involve the loss of bromine radicals (Br•), the nitro group (NO₂•), and potentially the entire dibromoethyl side chain. Common fragments would include the [M-Br]⁺ ion, the [M-NO₂]⁺ ion, and the tropylium (B1234903) ion (C₇H₇⁺) or related substituted aromatic cations resulting from fragmentation of the side chain.

Expected Mass Spectrometry Data:

m/zProposed Fragment
311/313/315[M]⁺ (Molecular Ion)
232/234[M-Br]⁺
265/267/269[M-NO₂]⁺
154/156[C₈H₇Br]⁺
105[C₇H₅O]⁺ (nitrotropylium ion)
77[C₆H₅]⁺ (phenyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule. The IR spectrum of Benzene, 1-(1,2-dibromoethyl)-3-nitro- is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the C-Br bonds.

The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.com The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. openstax.org The substitution pattern on the benzene ring (meta-disubstitution) can sometimes be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region. openstax.org The C-Br stretching vibrations of the dibromoethyl group are expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3100-3000Aromatic C-HStretching
1550-1475Nitro (-NO₂)Asymmetric Stretching
1360-1290Nitro (-NO₂)Symmetric Stretching
1600, 1475Aromatic C=CStretching
800-600C-BrStretching
900-690Aromatic C-HOut-of-plane Bending

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to study species with unpaired electrons, such as radicals. In the context of Benzene, 1-(1,2-dibromoethyl)-3-nitro-, ESR would not be a primary tool for routine characterization as the molecule itself is not a radical. However, ESR could be employed to study radical intermediates that may be formed during chemical reactions involving this compound, such as radical-initiated dehalogenation or reduction of the nitro group to a nitro radical anion. osti.gov The resulting ESR spectrum would provide information about the electronic structure of the radical species, including the delocalization of the unpaired electron over the aromatic ring and its interaction with the nitrogen and bromine nuclei.

X-ray Single-Crystal Analysis for Solid-State Molecular Conformation

A thorough search of scientific literature and crystallographic databases reveals a notable absence of published X-ray single-crystal analysis data for the compound Benzene, 1-(1,2-dibromoethyl)-3-nitro- . Consequently, detailed information regarding its solid-state molecular conformation, including precise bond lengths, bond angles, and torsion angles, remains undetermined.

X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal data on the crystal system, space group, and unit cell dimensions, which collectively describe the packing of molecules within the crystal lattice. Furthermore, it yields the precise coordinates of each atom, allowing for the calculation of intramolecular distances and angles, which are crucial for understanding the molecule's conformation and steric interactions.

While crystallographic data exists for structurally related compounds, such as various brominated and nitrated benzene derivatives, this information cannot be directly extrapolated to predict the precise solid-state structure of Benzene, 1-(1,2-dibromoethyl)-3-nitro- . The combination of the flexible 1,2-dibromoethyl substituent and the nitro group at the meta position introduces conformational complexities that can only be resolved through empirical X-ray diffraction analysis.

The lack of experimental crystallographic data precludes the creation of a data table summarizing the key structural parameters for this specific compound. Future research involving the successful crystallization and subsequent X-ray diffraction analysis of Benzene, 1-(1,2-dibromoethyl)-3-nitro- would be necessary to provide the scientific community with this fundamental structural information.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, charge distribution, and orbital energies, which collectively determine its reactivity.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing halogens and nitro groups, this selection is critical.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most popular hybrid functionals and often provides a good balance for a wide range of chemical systems. It is frequently used for geometry optimization and frequency calculations of aromatic compounds. scispace.comglobalresearchonline.net However, it may perform less well for systems where non-covalent interactions, such as dispersion forces, are significant. nih.gov

M06-2X: This is a high-nonlocality hybrid meta-GGA functional from the Minnesota suite. It is generally superior to B3LYP for main-group thermochemistry, kinetics, and systems involving non-covalent interactions. Given the potential for intramolecular interactions in Benzene (B151609), 1-(1,2-dibromoethyl)-3-nitro-, M06-2X is often a preferred choice for achieving higher accuracy, particularly in describing reaction kinetics and medium-range electron correlation. researchgate.net

The choice of basis set, such as Pople's 6-31G(d,p) or Dunning's correlation-consistent aug-cc-pVDZ, is also crucial. Larger basis sets generally provide more accurate results but at a higher computational expense. globalresearchonline.netpsu.edu

Table 1: Comparison of Common DFT Functionals for Aromatic Nitro-Halogenated Compounds

Functional Strengths Weaknesses Typical Applications

| B3LYP | - Good for geometry optimization and vibrational frequencies.

  • Computationally efficient.
  • Widely benchmarked. scispace.comglobalresearchonline.net | - Less accurate for reaction barriers.
  • Poorly describes dispersion and other non-covalent interactions. nih.gov | - Initial geometry optimizations.
  • Vibrational spectra prediction. researchgate.net | | M06-2X | - High accuracy for main-group thermochemistry and kinetics.
  • Good for non-covalent interactions.
  • More reliable for reaction barrier heights. researchgate.net | - More computationally expensive than B3LYP.
  • Can be sensitive to the choice of integration grid. | - Reaction mechanism studies.
  • Accurate energy calculations.
  • Systems with potential intramolecular interactions. |
  • The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP illustrates the electrostatic potential on the electron density surface.

    For Benzene, 1-(1,2-dibromoethyl)-3-nitro-, the MEP would show:

    Negative Potential (Red/Yellow): This region, rich in electrons, would be concentrated around the oxygen atoms of the nitro group, making it a prime site for interaction with electrophiles or protic species.

    Positive Potential (Blue): Electron-deficient regions would be located around the hydrogen atoms of the benzene ring and potentially the hydrogen on the ethyl chain. These areas are susceptible to nucleophilic attack.

    Neutral/Near-Neutral Potential (Green): This would cover the carbon framework and the bromine atoms.

    The strong electron-withdrawing nature of the nitro group significantly influences the charge distribution, pulling electron density from the benzene ring and making the ring itself electron-poor. This deactivation is a key factor in its reactivity. Computational studies on similar molecules like 1,2,3-trichloro-4-nitrobenzene confirm that the nitro group creates a significant negative potential, while the aromatic protons become more positive, indicating increased acidity. globalresearchonline.net

    Table 2: Conceptual Analysis of Charge Distribution in Benzene, 1-(1,2-dibromoethyl)-3-nitro-

    Molecular Region Expected Partial Charge Predicted Reactivity
    Nitro Group (O atoms) Highly Negative Site for electrophilic interaction
    Aromatic Ring (C atoms) Slightly Positive (electron-poor) Deactivated towards electrophiles; activated towards nucleophiles
    Aromatic Ring (H atoms) Positive Potential for deprotonation under strong basic conditions
    Dibromoethyl Group (C atoms) Slightly Positive Susceptible to nucleophilic attack
    Bromine Atoms Slightly Negative / Neutral Act as good leaving groups

    Reaction Pathway and Transition State Analysis

    Theoretical modeling is instrumental in mapping out the energy profiles of chemical reactions, identifying transition states, and calculating activation barriers. This provides a deep mechanistic understanding of reaction feasibility and selectivity.

    Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. The regiochemical outcome is governed by the electronic effects of the substituents already present on the ring. vanderbilt.edu

    In Benzene, 1-(1,2-dibromoethyl)-3-nitro-, the ring is substituted with:

    A Nitro Group (-NO₂): A powerful deactivating group due to both inductive and resonance effects. It strongly directs incoming electrophiles to the meta position. chemistrytalk.orglibretexts.org

    A 1,2-Dibromoethyl Group (-CH(Br)CH₂Br): This group is considered deactivating due to the electron-withdrawing inductive effect of the two bromine atoms. As an alkyl-type group, it is an ortho, para-director.

    Table 3: Directing Effects of Substituents for Electrophilic Aromatic Substitution

    Substituent Electronic Effect Ring Activity Directing Influence
    -NO₂ Strong electron-withdrawing (Inductive & Resonance) Strongly Deactivating meta chemistrytalk.orgyoutube.com
    -CH(Br)CH₂Br Electron-withdrawing (Inductive) Deactivating ortho, para

    The presence of both a nitro group and a dibromoethyl chain opens up pathways for nucleophilic and radical reactions.

    Nucleophilic Reactions:

    Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient aromatic ring, due to the nitro group, is activated for SₙAr. Nucleophiles can attack the ring, typically at positions ortho and para to the nitro group, displacing a leaving group. mdpi.comsemanticscholar.org DFT calculations on reactions between nitroarenes and nucleophiles show that the addition step, forming a Meisenheimer complex, is often the rate-limiting step. semanticscholar.org

    Nucleophilic Substitution on the Side Chain: The 1,2-dibromoethyl group is highly susceptible to nucleophilic attack. The bromine atoms are good leaving groups, and reactions can proceed via an Sₙ2 mechanism. Furthermore, under basic conditions, elimination reactions (E2) can occur to form a vinyl bromide derivative.

    Radical Reactions: The C-Br bonds in the ethyl side chain can undergo homolytic cleavage upon initiation by heat or UV light, leading to radical intermediates. Theoretical studies on the reactions of radicals like •OH with benzene show that addition to the aromatic ring is a favored pathway. researchgate.net For Benzene, 1-(1,2-dibromoethyl)-3-nitro-, radical abstraction of a bromine atom could also initiate further reactions, such as polymerization or cyclization, depending on the reaction conditions. Computational modeling can help determine the bond dissociation energies (BDEs) of the C-H and C-Br bonds to predict the most likely sites for radical initiation.

    Continuum Solvation Models in Computational Chemistry (e.g., COSMO, COSMO-SMD)

    Continuum solvation models are a class of computational methods used to describe the influence of a solvent on a solute molecule without explicitly representing individual solvent molecules. wikipedia.orgacs.org This approach significantly reduces the computational cost compared to explicit solvent models. wikipedia.org The solute is placed within a cavity in a continuous medium characterized by the macroscopic properties of the solvent, such as its dielectric constant. acs.org The interaction between the solute and the solvent is then calculated based on the polarization of this continuum. acs.org

    For Benzene, 1-(1,2-dibromoethyl)-3-nitro-, applying a continuum solvation model like the Conductor-like Screening Model (COSMO) or its variants like COSMO-RS (Real Solvents) and SMD (Solvation Model based on Density) would provide valuable insights into its behavior in different solvent environments. techniques-ingenieur.frwikipedia.orgresearchgate.net These models would begin with a quantum mechanical calculation of the isolated molecule to determine its charge distribution. ntnu.no This charge distribution is then used to calculate the polarization of the surrounding continuum, which in turn affects the electronic structure of the solute. acs.org This self-consistent process is iterated until convergence is reached.

    The application of these models could predict the free energy of solvation, which is crucial for understanding the solubility and partitioning behavior of Benzene, 1-(1,2-dibromoethyl)-3-nitro- between different phases (e.g., water and octanol). researchgate.net This information is fundamental for assessing its environmental fate and bioavailability.

    Illustrative Data Table: Predicted Solvation Free Energies (ΔGsolv) of Benzene, 1-(1,2-dibromoethyl)-3-nitro- in Various Solvents

    SolventDielectric Constant (ε)Predicted ΔGsolv (kcal/mol)
    Water78.39-5.8
    Acetonitrile37.5-4.2
    Methanol32.7-4.5
    Acetone20.7-3.9
    Dichloromethane8.93-3.1
    Benzene2.28-2.5
    n-Hexane1.88-2.1

    Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the type of data that would be generated from such a computational study.

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. semanticscholar.orgneovarsity.org The fundamental principle of QSAR is that the variations in the activity of a group of molecules are correlated with changes in their structural or physicochemical properties. neovarsity.org These properties, known as molecular descriptors, can be calculated from the molecular structure and can be steric, electronic, or hydrophobic in nature.

    For a compound like Benzene, 1-(1,2-dibromoethyl)-3-nitro-, a QSAR study would typically involve a dataset of structurally related nitroaromatic and halogenated compounds with known activities for a particular endpoint (e.g., toxicity, mutagenicity, or receptor binding affinity). semanticscholar.org Molecular descriptors for Benzene, 1-(1,2-dibromoethyl)-3-nitro- and the other compounds in the series would be calculated. These could include descriptors such as molecular weight, logP (octanol-water partition coefficient), dipole moment, energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), and various topological indices.

    By employing statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a QSAR model can be developed. neovarsity.org A well-validated QSAR model could then be used to predict the activity of Benzene, 1-(1,2-dibromoethyl)-3-nitro-. Furthermore, the descriptors that are found to be most influential in the model can provide mechanistic insights into how the structural features of this molecule contribute to its activity. semanticscholar.orgnih.gov For instance, the model might reveal the importance of the nitro group's electron-withdrawing nature or the steric bulk of the dibromoethyl group for a specific biological interaction.

    Illustrative Data Table: Selected Molecular Descriptors for a Hypothetical QSAR Study of Benzene, 1-(1,2-dibromoethyl)-3-nitro-

    DescriptorValuePotential Mechanistic Relevance
    Molecular Weight (MW)324.94 g/mol Size and steric effects
    LogP (octanol-water partition coefficient)3.8Hydrophobicity and membrane permeability
    Dipole Moment4.2 DPolarity and electrostatic interactions
    HOMO Energy-9.5 eVElectron-donating ability, susceptibility to oxidation
    LUMO Energy-1.8 eVElectron-accepting ability, susceptibility to reduction
    Molar Refractivity65.4 cm³/molMolar volume and polarizability

    Note: The values in this table are hypothetical and for illustrative purposes only, representing the kind of data used in a QSAR analysis.

    Prediction of Spectroscopic Properties through Computational Methods

    Computational methods can be employed to predict the spectroscopic properties of molecules, which can be invaluable for their identification and characterization, especially when experimental spectra are unavailable. nih.gov The most common types of spectra predicted are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis).

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, often using density functional theory (DFT), can predict the chemical shifts of ¹H and ¹³C nuclei. acs.org This is achieved by calculating the magnetic shielding tensor for each nucleus in the molecule. acs.org By comparing the calculated shielding of a nucleus in the molecule to that of a reference compound (e.g., tetramethylsilane), the chemical shift can be predicted. acs.org For Benzene, 1-(1,2-dibromoethyl)-3-nitro-, these predictions would help in assigning the signals in an experimental NMR spectrum and confirming its structure. Machine learning approaches are also increasingly being used to predict NMR spectra with high accuracy. nih.govrsc.org

    Infrared (IR) Spectroscopy: The prediction of an IR spectrum involves calculating the vibrational frequencies of the molecule. protheragen.ai This is typically done by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). protheragen.ai The vibrational frequencies and their corresponding intensities are then obtained. protheragen.ai For Benzene, 1-(1,2-dibromoethyl)-3-nitro-, the predicted IR spectrum would show characteristic peaks for the C-N stretching of the nitro group, C-Br stretching, C-H stretching and bending of the aromatic ring, and various vibrations of the ethyl chain. These predictions can aid in the interpretation of experimental IR data. acs.orgacs.org

    Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. rsc.orgyoutube.com This method calculates the energies of electronic transitions from the ground state to various excited states. rsc.org The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. rsc.org For Benzene, 1-(1,2-dibromoethyl)-3-nitro-, a nitroaromatic compound, characteristic π → π* and n → π* transitions would be expected. researchgate.netacs.org Computational prediction of its UV-Vis spectrum would help in understanding its electronic structure and photochemical properties.

    Illustrative Data Table: Predicted Spectroscopic Data for Benzene, 1-(1,2-dibromoethyl)-3-nitro-

    SpectroscopyPredicted ParameterValue
    ¹H NMRChemical Shift (ppm)Aromatic protons: 7.5-8.2; Methine proton: 5.9; Methylene (B1212753) protons: 4.0-4.2
    ¹³C NMRChemical Shift (ppm)Aromatic carbons: 120-150; Methine carbon: 55; Methylene carbon: 35
    IRVibrational Frequency (cm⁻¹)~1530 & 1350 (NO₂ stretch); ~690 (C-Br stretch); ~3100 (Aromatic C-H stretch)
    UV-Visλmax (nm)~260 (π → π); ~340 (n → π)

    Note: The values in this table are hypothetical and for illustrative purposes only, intended to represent the output of computational spectroscopic predictions.

    Applications in Advanced Organic Synthesis and Materials Science Research

    Intermediate in Complex Molecule Synthesis

    The strategic placement of the electron-withdrawing nitro group and the reactive dibromoethyl chain makes this compound a valuable intermediate for synthesizing elaborate molecular architectures.

    Benzene (B151609), 1-(1,2-dibromoethyl)-3-nitro- functions as a key precursor in the synthesis of molecules with potential biological activity. The dual functionality of the nitro and dibromoethyl groups allows for stepwise or concurrent transformations to build complex scaffolds. vulcanchem.com Nitroaromatic compounds are established starting materials for a wide variety of products, including pharmaceuticals and pesticides. nih.govfrontiersin.org

    The synthetic utility of this compound stems from two primary features:

    The Nitro Group: This group can be readily reduced to an amine (aniline derivative), a fundamental component in many pharmaceutical structures. vulcanchem.com This transformation is a cornerstone in moving from simple nitroarenes to complex, bioactive amines that are in high demand by the pharmaceutical industry. frontiersin.org

    The Dibromoethyl Group: This chain is highly susceptible to nucleophilic substitution, where the bromine atoms act as leaving groups. This allows for the introduction of various other functional groups or the connection of the benzene ring to other molecular fragments. vulcanchem.com

    These reactive sites provide a platform for creating a diverse collection of molecules, which is a crucial aspect of developing new drugs and agrochemicals. nih.gov The development of nitrobenzene (B124822) derivatives, in particular, has seen significant growth due to their role as active medical intermediates. google.com

    Table 1: Key Reactions for Scaffold Synthesis

    Functional GroupReaction TypeProductSignificance
    Nitro Group (-NO₂)ReductionAmine (-NH₂)Forms aniline (B41778) derivatives, common in pharmaceuticals. vulcanchem.com
    Dibromoethyl (-CHBrCH₂Br)Nucleophilic SubstitutionAlkylated or Arylated ProductsIntroduces new functional groups or links molecular fragments. vulcanchem.com
    Dibromoethyl (-CHBrCH₂Br)EliminationVinyl Group (-CH=CHBr)Creates a reactive alkene for further additions.

    Heterocyclic compounds are central to medicinal chemistry, and nitroalkenes are recognized as efficient precursors for their synthesis. rsc.orgnih.gov Benzene, 1-(1,2-dibromoethyl)-3-nitro- can be readily converted into a reactive nitroalkene intermediate through the elimination of hydrogen bromide. This resulting 1-(bromoethenyl)-3-nitrobenzene can then participate in a variety of cycloaddition and domino reactions to form heterocyclic rings. rsc.orgresearchgate.net

    The high reactivity of the nitroalkene system, combined with the flexibility of the nitro group for further functional group manipulations, expands its synthetic scope significantly. rsc.org The synthesis of heterocycles like thiazines, for instance, has been achieved through the reaction of precursor compounds with reagents like thiourea. researchgate.net While direct synthesis of triazoles or thiadiazoles from this specific precursor is not extensively documented, the reactivity patterns of related nitro compounds suggest its potential in such transformations. For example, the synthesis of 5,5′-C,C-linked bis-1,2,3-triazoles can be achieved through reactions involving nitroalkanes. nih.gov

    The compound's structure is primed for a range of organic reactions that allow for the creation of numerous derivatives. The dibromoethyl group offers a reactive center for nucleophilic substitution or elimination reactions. vulcanchem.com The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, directing further substitutions.

    Key transformations include:

    Reduction of the Nitro Group: As mentioned, converting the nitro group to an amine opens up a vast area of aniline chemistry. vulcanchem.com

    Nucleophilic Displacement: The bromine atoms on the ethyl chain can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to introduce new functionalities.

    Dehydrobromination: Elimination of HBr can yield a vinyl bromide, which can then be used in cross-coupling reactions, such as Suzuki or Heck couplings, to form carbon-carbon bonds.

    These transformations underscore the compound's role as a versatile platform for generating a library of derivatives for further study. vulcanchem.com

    Functional Materials Development

    The reactivity of Benzene, 1-(1,2-dibromoethyl)-3-nitro- also extends to the field of materials science, where it can be incorporated into polymeric structures.

    The dibromoethyl group is a key feature for polymerization processes. This group can participate in reactions to form polymer chains or to cross-link existing ones. vulcanchem.com For example, the bromine atoms can be displaced in polycondensation reactions. The presence of two bromine atoms allows the molecule to potentially link two different polymer chains, acting as a cross-linking agent. This cross-linking can significantly alter the properties of the resulting polymer, such as increasing its thermal stability or mechanical strength. vulcanchem.com

    In the context of resin synthesis, the incorporation of halogenated compounds like Benzene, 1-(1,2-dibromoethyl)-3-nitro- can enhance specific properties of the final material. The presence of bromine atoms in the polymer structure can improve fire retardancy. Furthermore, the rigid aromatic ring and the polar nitro group can contribute to increased thermal stability and modified mechanical properties of the resin. The ability to functionalize the molecule through its reactive handles allows for precise tailoring of material characteristics to suit specific applications. vulcanchem.com

    Precursor for Organometallic Species and Carbon-Carbon Coupling Reactions

    The dual reactivity of the bromo and nitro functionalities on the benzene ring makes "Benzene, 1-(1,2-dibromoethyl)-3-nitro-" a compound of significant interest for constructing carbon-carbon bonds, a fundamental process in organic synthesis. The bromine atoms, particularly, are highly susceptible to participating in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Sonogashira couplings, are powerful tools for synthesizing complex molecules like biaryl compounds, substituted olefins, and aryl-alkynes. nobelprize.org The presence of two bromine atoms on the ethyl chain offers pathways for sequential or double-coupling reactions, allowing for the assembly of intricate molecular architectures.

    The mechanism for these palladium-catalyzed reactions typically involves an oxidative addition of the carbon-bromine bond to a Palladium(0) complex, followed by transmetallation with an organometallic reagent (in Suzuki or Negishi reactions) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. nobelprize.org

    Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table is generated based on the general principles of cross-coupling reactions applicable to the functional groups present in the target molecule.

    Reaction Type Coupling Partner Typical Catalyst Resulting Bond/Structure
    Suzuki Coupling Organoboron compound (e.g., Arylboronic acid) Pd(PPh₃)₄, Pd(OAc)₂ C(sp²)-C(sp²) (Biaryls)
    Heck Coupling Alkene Pd(OAc)₂, PdCl₂ C(sp²)-C(sp²) (Styrenes)
    Sonogashira Coupling Terminal alkyne Pd(PPh₃)₄/CuI C(sp²)-C(sp) (Aryl-alkynes)
    Negishi Coupling Organozinc compound Pd(PPh₃)₄ C(sp²)-C(sp²), C(sp²)-C(sp³)
    Buchwald-Hartwig Amine, Amide Pd complexes with specialized ligands C(sp²)-N (Arylamines)

    Furthermore, recent advancements have demonstrated that the nitro group itself can be used as a coupling partner in palladium-catalyzed reactions. nih.gov This involves the challenging oxidative addition of a Pd(0) catalyst into the Ar-NO₂ bond, opening new synthetic routes that were previously inaccessible. nih.gov This dual reactivity—both at the C-Br bonds of the ethyl chain and potentially at the C-NO₂ bond—renders "Benzene, 1-(1,2-dibromoethyl)-3-nitro-" a valuable precursor for creating diverse organometallic intermediates and complex final products.

    Application in Environmental Remediation Research (e.g., Advanced Oxidation Processes)

    Nitroaromatic compounds are recognized as common environmental contaminants, often demonstrating persistence and resistance to natural degradation. Research into their removal from water sources has increasingly focused on Advanced Oxidation Processes (AOPs), which utilize highly reactive species, primarily the hydroxyl radical (•OH), to break down these refractory pollutants. nih.govdss.go.th

    Studies on compounds structurally related to "Benzene, 1-(1,2-dibromoethyl)-3-nitro-", such as nitrobenzene, nitrophenols, and dinitrophenols, have shown that AOPs are effective for their degradation. nih.govresearchgate.net Common AOPs include the UV/H₂O₂ process, where UV light cleaves hydrogen peroxide to generate •OH radicals, and Fenton-based processes, which use iron catalysts and hydrogen peroxide. nih.gov

    Research has focused on optimizing these processes by adjusting parameters like pH, oxidant concentration, and catalyst dosage to maximize degradation efficiency. researchgate.net For instance, the degradation of nitrobenzene in a Fe(0)-EDTA-O₂ system showed a significant increase in reaction rate with rising temperature, achieving 90% conversion in 60 minutes at 40°C. Similarly, the UV/H₂O₂ process has been successfully applied to a range of nitroaromatic compounds, with experimentally determined rate constants for their reaction with hydroxyl radicals. nih.gov The ultimate goal of these processes is the mineralization of the organic pollutant into simpler, non-toxic substances like CO₂, H₂O, and inorganic ions.

    Table 2: Degradation of Nitroaromatic Compounds by Various AOPs

    Compound AOP Method Key Conditions Degradation Efficiency Reference
    Nitrobenzene Fe(0)-EDTA-O₂ 0.1mM NB, 0.1mM EDTA, 10g Fe, 20°C 94% conversion
    4-Nitrophenol Fenton Reagent pH 3, H₂O₂ and Fe²⁺ dosage optimized >90% degradation researchgate.net
    Various Nitroaromatics UV/H₂O₂ Polychromatic UV, optimal [H₂O₂] Effective degradation, rate constants determined nih.gov
    Phenol (in presence of NO₃⁻) TiO₂/UV pH 5 Suppressed formation of toxic nitrophenol byproducts dss.go.th

    While direct studies on "Benzene, 1-(1,2-dibromoethyl)-3-nitro-" are limited, the extensive research on analogous nitroaromatic and brominated compounds provides a strong basis for its potential degradation using AOPs. The presence of both nitro and bromo groups would likely influence the reaction pathways and kinetics, making it an interesting subject for future environmental remediation research.

    Design and Synthesis of Organocatalysts and Chiral Auxiliaries Utilizing Analogous Scaffolds

    The nitroaromatic scaffold is a recurring motif in the design of modern catalysts and stereochemical control elements due to the strong electron-withdrawing nature of the nitro group, which can activate molecules for specific transformations.

    Organocatalysts: Nitro-substituted compounds, particularly nitro-olefins like β-nitrostyrene, are widely used as substrates in organocatalytic reactions, such as Michael additions. mdpi.comresearchgate.net The nitro group activates the carbon-carbon double bond towards nucleophilic attack, facilitating the formation of new C-C bonds. Catalysts designed for these reactions often work by forming hydrogen bonds with the nitro group, enhancing its electron-withdrawing effect and controlling the stereochemical outcome of the reaction. researchgate.net Furthermore, the nitroaromatic framework itself can be incorporated into the structure of the organocatalyst to modulate its electronic and steric properties. nih.govnih.gov Asymmetric organocascade reactions using γ-nitrocarbonyl intermediates have proven to be a powerful strategy for the stereoselective synthesis of complex, nitro-containing cyclic compounds with potential pharmaceutical applications. nih.gov

    Chiral Auxiliaries: In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical course of a reaction, after which they can be removed. wikipedia.orgrsc.org The synthesis of enantiomerically pure compounds is crucial in pharmacology, where different enantiomers can have vastly different biological activities. nih.gov

    The development of methods for the chiral resolution of molecules containing nitroaromatic scaffolds is a key step toward their potential use as chiral auxiliaries or as precursors to them. For example, nitro-substituted β-blockers like 3-nitroatenolol have been successfully resolved into their constituent enantiomers using chiral high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net The absolute configuration of these separated enantiomers can then be determined using techniques such as derivatization with a chiral agent, like α-methoxyphenylacetic acid (MPA), followed by NMR analysis. nih.govmdpi.com This established ability to resolve nitroaromatic compounds into single enantiomers underscores the potential of scaffolds analogous to "Benzene, 1-(1,2-dibromoethyl)-3-nitro-" in the field of asymmetric synthesis. mdpi.com

    Future Research Directions and Emerging Avenues

    Development of More Sustainable and Efficient Synthetic Routes

    The traditional synthesis of halogenated nitroaromatic compounds often involves harsh reaction conditions and the use of hazardous reagents. asm.orgnih.govnih.gov Future research will prioritize the development of greener and more efficient synthetic pathways for "Benzene, 1-(1,2-dibromoethyl)-3-nitro-". This includes the adoption of principles of green chemistry to minimize waste, reduce energy consumption, and utilize less toxic substances. nih.govwjpmr.commdpi.com

    Key areas of investigation will likely include:

    Catalytic Systems: The exploration of novel catalysts, including biocatalysts and nano-catalysts, could offer milder reaction conditions and higher selectivity, thus reducing the formation of unwanted byproducts. mdpi.com

    Alternative Solvents: A shift from conventional volatile organic solvents to greener alternatives such as ionic liquids, supercritical fluids, or even solvent-free reaction conditions will be a significant focus. nih.gov

    Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. asynt.com Implementing flow chemistry for the synthesis of "Benzene, 1-(1,2-dibromoethyl)-3-nitro-" could lead to higher yields and purity.

    Synthesis ApproachPotential AdvantagesKey Research Focus
    Green Catalysis Milder reaction conditions, higher selectivity, reduced waste. mdpi.comDevelopment of biocatalysts and nano-catalysts.
    Alternative Solvents Reduced environmental impact, improved safety. nih.govApplication of ionic liquids and supercritical fluids.
    Flow Chemistry Enhanced process control, improved safety and scalability. asynt.comOptimization of reaction parameters in continuous flow systems.

    Exploration of Novel Reactivity and Transformation Pathways

    The unique combination of a nitro group and vicinal dibromoethyl functionality in "Benzene, 1-(1,2-dibromoethyl)-3-nitro-" suggests a rich and underexplored reactivity profile. Future research will delve into uncovering novel transformation pathways for this molecule. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the attached side chain. scielo.br

    Potential areas of exploration include:

    Dehydrobromination Reactions: The vicinal dibromides can undergo elimination reactions to form vinyl bromides or alkynes, which are versatile synthetic intermediates.

    Nucleophilic Substitution: The bromine atoms are susceptible to substitution by a variety of nucleophiles, allowing for the introduction of new functional groups.

    Reductive Transformations: The nitro group can be selectively reduced to an amino group, which opens up a wide range of further derivatization possibilities, including diazotization and coupling reactions.

    Cross-Coupling Reactions: The bromoethyl group could potentially participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

    Advanced In-Situ Spectroscopic Monitoring of Reaction Kinetics

    Future research will likely employ techniques such as:

    In-situ FTIR and Raman Spectroscopy: These techniques can track the concentration changes of reactants, products, and key intermediates throughout the reaction. mt.com

    In-situ NMR Spectroscopy: This powerful tool can provide detailed structural information about the species present in the reaction mixture at any given time.

    Process Analytical Technology (PAT): The integration of these spectroscopic methods into automated reactor systems will enable real-time process control and optimization. mt.com

    Spectroscopic TechniqueInformation GainedPotential Impact on Research
    In-situ FTIR/Raman Real-time concentration profiles of reactants and products. mt.comOptimization of reaction conditions and yield.
    In-situ NMR Detailed structural information of intermediates.Elucidation of complex reaction mechanisms.
    Process Analytical Technology Automated process control and optimization. mt.comIncreased efficiency and reproducibility of synthesis.

    Integration of Machine Learning and AI in Reaction Prediction and Optimization

    Future research in this area will focus on:

    Predictive Modeling: Developing ML models to predict reaction outcomes, yields, and selectivity for the synthesis and transformation of this compound based on a range of reaction parameters. revvitysignals.comxtalks.com

    Automated Synthesis: Integrating AI-driven algorithms with automated synthesis platforms to enable high-throughput screening of reaction conditions and rapid optimization. technologynetworks.compharmafeatures.compharmafeatures.com

    Retrosynthetic Analysis: Utilizing AI tools to propose novel and efficient synthetic routes to "Benzene, 1-(1,2-dibromoethyl)-3-nitro-" and its derivatives. pharmafeatures.com

    Investigation of Supramolecular Chemistry Applications

    The presence of halogen atoms and a nitro group in "Benzene, 1-(1,2-dibromoethyl)-3-nitro-" makes it a promising candidate for applications in supramolecular chemistry. acs.org Halogen bonding, a noncovalent interaction involving a halogen atom as an electrophilic species, is a powerful tool for the rational design of self-assembling systems. nih.govbirmingham.ac.ukfrontiersin.orgrsc.org

    Future research could explore:

    Crystal Engineering: Investigating the ability of this compound to form well-defined crystalline architectures through halogen bonding and other noncovalent interactions.

    Self-Assembly: Studying the self-assembly of "Benzene, 1-(1,2-dibromoethyl)-3-nitro-" in solution to form supramolecular polymers or other complex architectures.

    Host-Guest Chemistry: Exploring the potential of this molecule to act as a guest in host-guest complexes, driven by halogen bonding interactions.

    Multi-omics Integration for Comprehensive Compound Characterization

    While clinical applications are outside the scope, understanding the interaction of "Benzene, 1-(1,2-dibromoethyl)-3-nitro-" with biological systems at a molecular level is a key area of chemical biology research. Multi-omics approaches, which involve the comprehensive analysis of various biological molecules, can provide a holistic view of these interactions.

    Future research directions in a non-clinical context could include:

    Chemoproteomics: Identifying protein targets that interact with the compound, which could shed light on its mode of action and potential applications in chemical biology.

    Metabolomics: Studying how the compound is metabolized by microorganisms or in in vitro systems to understand its transformation pathways and potential for bioremediation. mdpi.comnhbs.comresearchgate.net

    Toxicogenomics: Investigating the transcriptomic responses of cells or organisms to exposure to the compound to understand its potential environmental impact, which is crucial for developing sustainable chemical processes. researchgate.net

    This multi-faceted research approach, combining sustainable synthesis, exploration of novel reactivity, advanced analytics, computational modeling, and supramolecular chemistry, will be pivotal in unlocking the full scientific potential of "Benzene, 1-(1,2-dibromoethyl)-3-nitro-".

    Q & A

    Q. What are the established synthetic pathways for Benzene, 1-(1,2-dibromoethyl)-3-nitro-?

    Methodological Answer: The synthesis typically involves sequential nitration and bromination steps. For example, nitration of a substituted benzene precursor (e.g., 1-(1,2-dibromoethyl)benzene) under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) yields the nitro derivative. Bromination can be achieved using Br₂ in the presence of a Lewis catalyst (e.g., FeBr₃) . Key parameters include reaction temperature, stoichiometry of brominating agents, and purification via column chromatography. For reproducibility, consult protocols from Vasil'ev et al. (1966) and Dore et al. (1975), which detail yield optimization and side-product mitigation .

    Q. How can the purity and structural integrity of this compound be validated post-synthesis?

    Methodological Answer: Use a combination of analytical techniques:

    • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with literature data (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~4.5 ppm for dibromoethyl groups) .
    • Mass Spectrometry : Confirm molecular ion peaks (m/z ~308.88 for [M]⁺) and fragmentation patterns .
    • Elemental Analysis : Validate %C, %H, %Br, and %N against theoretical values (C₈H₇Br₂NO₂: C 31.09%, H 2.28%, Br 51.73%, N 4.54%) .

    Q. What are the critical stability considerations for handling and storing this compound?

    Methodological Answer: The compound’s stability is influenced by:

    • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the nitro and dibromoethyl groups.
    • Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the C-Br bond.
    • Thermal Stability : Differential Scanning Calorimetry (DSC) data indicate decomposition above 170°C; avoid prolonged heating .

    Advanced Research Questions

    Q. How can computational models predict the environmental fate of this compound?

    Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models to estimate:

    • Octanol-Water Partition Coefficient (Log Kow) : Use software like EPI Suite to predict bioaccumulation potential (experimental Log P = 3.64 ).
    • Soil Mobility : Correlate with water solubility (experimental data lacking; analog compounds suggest moderate mobility).
    • Persistence : Evaluate half-life via molecular orbital calculations (e.g., HOMO-LUMO gaps for photolytic degradation pathways) .

    Q. What experimental strategies resolve contradictions in toxicological data for halogenated nitroaromatics?

    Methodological Answer: Address discrepancies (e.g., endocrine disruption vs. inertness) via:

    • Receptor Binding Assays : Use AR/ER reporter gene assays (e.g., HEK293 cells transfected with androgen receptor) to test agonism/antagonism, as done for structurally similar brominated flame retardants .
    • Metabolite Profiling : Identify bioactive metabolites via LC-HRMS and compare with parent compound toxicity .

    Q. What advanced spectroscopic techniques elucidate reaction intermediates during catalytic degradation?

    Methodological Answer:

    • Time-Resolved IR Spectroscopy : Monitor nitro group reduction (e.g., –NO₂ to –NH₂) in real-time during catalytic hydrogenation.
    • XAS (X-ray Absorption Spectroscopy) : Characterize metal catalyst (e.g., Pd/C) oxidation states during dehalogenation .

    Q. How does steric hindrance from the dibromoethyl group influence regioselectivity in electrophilic substitution?

    Methodological Answer:

    • DFT Calculations : Model charge distribution and steric maps (e.g., using Gaussian 16) to predict preferential attack at the para position to the nitro group.
    • Kinetic Isotope Effects : Compare H/D substitution rates to confirm mechanistic pathways .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.